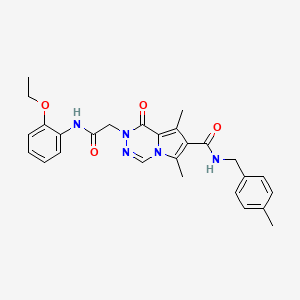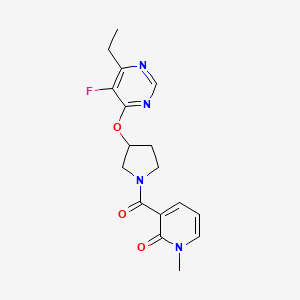
3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex pyridine and pyrimidine derivatives often involves multi-component reactions, offering efficient pathways to these compounds. A study by R. Jayarajan et al. (2019) elaborates on a water-mediated synthesis involving three-component reactions that could potentially apply to synthesizing related compounds, highlighting the utility of water as a solvent for eco-friendly and efficient synthesis processes.
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray diffraction and computational methods is vital for understanding the conformation and electronic structure of complex molecules. Ratika Sharma et al. (2013) demonstrated the crystal structure analysis of a related pyrrolidine derivative, showcasing the importance of structural elucidation in understanding compound behavior.
Chemical Reactions and Properties
Chemical reactions involving pyridine and pyrimidine derivatives are diverse, with their reactivity being influenced by the functional groups present. Studies such as the one by P. Huang et al. (2021) on boric acid ester intermediates reveal insights into substitution reactions and their utility in synthesizing novel compounds with potential biological activities.
Physical Properties Analysis
The physical properties, including solubility, melting points, and stability of these compounds, are crucial for their practical application. Analyzing these properties requires a combination of experimental and computational methods to predict and verify the compound's behavior in various conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential aspects of compound development. The work by A. Komkov et al. (2005) on the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives from 5-acetyl-4-aminopyrimidines showcases the exploration of chemical properties through synthetic routes.
References
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents were synthesized through palladium-catalyzed cross-coupling reactions and characterized by single-crystal X-ray crystallography, revealing a primary hydrogen-bonding motif in solid-state structures (Aakeröy et al., 2007).
- Novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems were synthesized from 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, serving as good synthons for further chemical modifications (Bakhite et al., 2005).
Analytical and Structural Insights
- A comprehensive structural and spectral characterization of novel N-substituted pyridin-2(1H)-one derivatives was performed, providing insights into the chemical properties and potential applications of such compounds (Sharma et al., 2016).
- The crystal and molecular structure of a compound closely related to the title chemical was detailed, providing insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Richter et al., 2023).
Synthesis and Process Development
- An in-depth process development study for Voriconazole, a broad-spectrum antifungal agent, was conducted, which included an examination of the diastereocontrol in the synthesis process and an evaluation of synthetic routes to the pyrimidine partner, providing valuable insights for the development of similar pharmaceutical compounds (Butters et al., 2001).
Synthetic Pathways and Compound Reactivity
- Various synthetic pathways and reactivity profiles for different pyrimidine derivatives were explored, contributing to the broader understanding of the synthetic versatility and potential chemical applications of pyrimidine-based compounds (Ali et al., 2016).
Propriétés
IUPAC Name |
3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-3-13-14(18)15(20-10-19-13)25-11-6-8-22(9-11)17(24)12-5-4-7-21(2)16(12)23/h4-5,7,10-11H,3,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTQMKBLULUGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
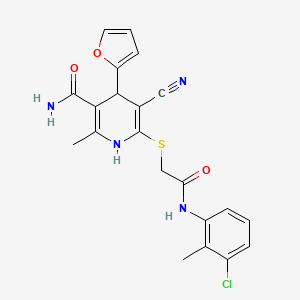
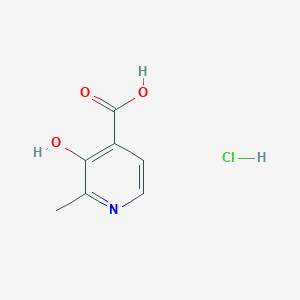
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)
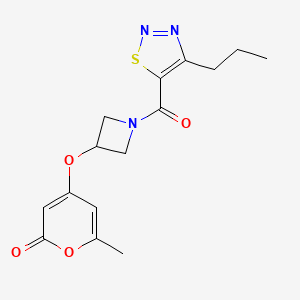

![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)
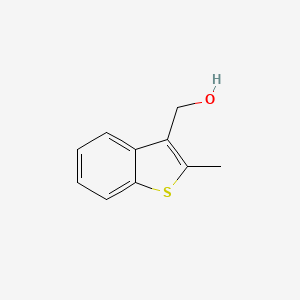
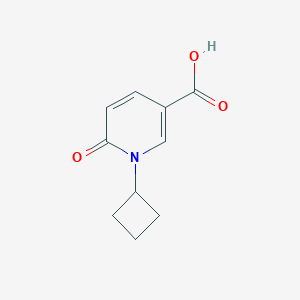
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)
